N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide
Overview
Description
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique boron-containing structures, which impart distinctive chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring high yield and purity through optimized reaction conditions and the use of appropriate catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The boron atom in the benzoxaborole ring plays a crucial role in its biological activity. It can form reversible covalent bonds with biomolecules, leading to inhibition or modulation of their functions. This property is particularly useful in designing inhibitors for enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
- Benzamide, 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]
Uniqueness
N-(1-Hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)benzenesulfonamide is unique due to its specific structure, which combines the benzoxaborole ring with a benzenesulfonamide group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO4S/c16-14-13-8-11(7-6-10(13)9-19-14)15-20(17,18)12-4-2-1-3-5-12/h1-8,15-16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIQOEKWJGDOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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